L-Lysine hydrate

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

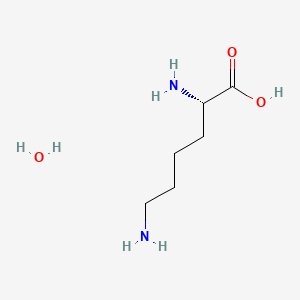

(2S)-2,6-diaminohexanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRUTVAFDWTKGD-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192769 |

Source

|

| Record name | Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39665-12-8, 199926-21-1 |

Source

|

| Record name | L-Lysine, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of L-Lysine Hydrate: A Technical Guide

Abstract

L-lysine, an essential α-amino acid, is a fundamental component in nutrition, pharmaceuticals, and biochemical research. A notable characteristic of L-lysine in its solid state is its strong propensity to incorporate atmospheric water, leading to the formation of stable hydrate (B1144303) phases.[1][2] This technical guide provides an in-depth examination of the core physicochemical properties of L-Lysine hydrate, with a focus on its monohydrate and hemihydrate forms. It is designed for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and process visualizations. The guide covers crystallographic data, thermal properties, solubility profiles, and acidity constants, supported by protocols for their determination.

General Physicochemical Properties

This compound is typically a white to slightly yellow crystalline powder.[3][4] Its fundamental properties are crucial for handling, formulation, and analytical characterization. The quantitative data are summarized in Table 1.

Table 1: General Physicochemical Properties of L-Lysine and its Hydrates

| Property | Value | Form | Reference |

| Molecular Formula | C₆H₁₄N₂O₂·H₂O | Monohydrate | [4][5] |

| C₆H₁₆N₂O₃ | Monohydrate | [3] | |

| (C₆H₁₄N₂O₂)₂·H₂O | Hemihydrate | ||

| Molecular Weight | 164.20 g/mol | Monohydrate | [3][4][5] |

| CAS Number | 39665-12-8 | Monohydrate | [3][4] |

| Appearance | White to slightly yellow crystalline powder | Monohydrate | [3][4] |

| Melting Point | 212-214 °C | Monohydrate | [3] |

| 215 °C (decomposes) | Anhydrous | [6] | |

| pKa Values (at 25°C) | pKa₁ (α-carboxyl): 2.16 | Anhydrous | [6] |

| pKa₂ (α-amino): ~9.0 | General | [7] | |

| pKa₃ (ε-amino): ~10.5 | General | [7] |

Crystal Structure and Hydration Behavior

Under ambient conditions, anhydrous L-lysine readily absorbs water to form hydrate phases.[1][2] Two primary hydrate forms have been identified and structurally characterized: L-lysine hemihydrate and L-lysine monohydrate. The interconversion between these forms is dependent on the relative humidity (RH). Anhydrous L-lysine is only present under very dry conditions, transitioning to the hemihydrate at moderate RH and potentially to the monohydrate at higher humidity levels.[1]

The crystallographic properties of these hydrates, determined through powder X-ray diffraction, are distinct and are detailed in Table 2.

Table 2: Crystallographic Data for L-Lysine Hydrates

| Property | L-Lysine Hemihydrate | L-Lysine Monohydrate | Reference |

| Crystal System | Monoclinic | Orthorhombic | |

| Unit Cell Dimensions | a = 9.54 Å | a = 5.94 Å | |

| b = 5.22 Å | b = 20.61 Å | ||

| c = 17.61 Å | c = 6.95 Å | ||

| β = 101.1° | - | ||

| Unit Cell Volume | 860.6 ų | 850.3 ų |

The logical progression of L-lysine's hydration states is visualized below.

Solubility Profile

The presence of polar amino and carboxylic acid functional groups makes L-lysine and its hydrates highly soluble in water.[8][9] Conversely, they are generally insoluble in non-polar organic solvents such as ethanol, ether, and acetone.[6][10] The pH of the aqueous solution can influence solubility; in acidic or basic conditions, the ionization of the functional groups can lead to increased solubility.[8]

Table 3: Solubility of L-Lysine and its Salts in Various Solvents

| Solute | Solvent | Solubility | Temperature | Reference |

| L-Lysine | Water | 0.1 g/mL (100 mg/mL) | Room Temp. | [6][9] |

| L-Lysine | Ethanol | Insoluble | Room Temp. | [6][10] |

| L-Lysine | Common Neutral Solvents | Insoluble | Room Temp. | [6][10] |

| L-Lysine HCl | Water | High | 283-323 K | [11] |

| L-Lysine HCl | DMSO | Moderate | 283-323 K | [11] |

| L-Lysine HCl | Glycol | Moderate | 283-323 K | [11] |

| L-Lysine HCl | Methanol | Low | 283-323 K | [11] |

| L-Lysine HCl | Ethanol | Very Low | 283-323 K | [11] |

Detailed Experimental Protocols

The characterization of this compound relies on several key analytical techniques. The methodologies for these are outlined below.

Determination of Crystal Structure and Hydration Behavior

The crystal structures of the microcrystalline hydrate powders were determined using Powder X-ray Diffraction (XRD), while the hydration and dehydration dynamics were investigated using Dynamic Vapour Sorption (DVS).

Protocol:

-

Sample Preparation: Anhydrous L-lysine is prepared by drying the sample under vacuum in the presence of a desiccant (e.g., P₂O₅).

-

Dynamic Vapour Sorption (DVS): The dried sample is placed in a DVS instrument. The relative humidity (RH) is systematically increased from 0% to 95% and then decreased back to 0%, while the mass change of the sample is continuously monitored. This reveals the RH points at which water is absorbed or desorbed, indicating phase transitions between anhydrous, hemihydrate, and monohydrate forms.

-

Powder X-ray Diffraction (XRD): Samples are prepared at specific RH levels to isolate the desired hydrate phase (hemihydrate or monohydrate). Powder XRD data is then collected, typically using a diffractometer with CuKα1 radiation.

-

Data Analysis: The resulting diffraction patterns are indexed to determine the unit cell dimensions and crystal system for each hydrate phase.

Determination of pKa Values via Titration

The acid dissociation constants (pKa) of L-lysine's ionizable groups are determined by acid-base titration, where the pH of the amino acid solution is monitored as a strong base is added.[12][13]

Protocol:

-

Preparation: A known concentration of L-lysine is dissolved in deionized water. The solution is often acidified with a strong acid (e.g., HCl) to ensure all functional groups are fully protonated.

-

Titration: The solution is titrated with a standardized strong base (e.g., NaOH). The base is added in small, precise increments.[12]

-

pH Measurement: After each addition of titrant, the solution is stirred, and the pH is recorded using a calibrated pH meter.[12]

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The curve for L-lysine will show three buffering regions. The midpoint of each plateau corresponds to a pKa value.[13][14]

Determination of Solubility via Gravimetric Method

The gravimetric method is a common and straightforward technique for measuring the solubility of a compound in a given solvent at a specific temperature.[15]

Protocol:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.[15]

-

Equilibration: The mixture is agitated (e.g., shaken) at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 48-72 hours) to ensure solid-liquid equilibrium is reached.[15]

-

Phase Separation: The solution is allowed to settle. A known volume of the clear supernatant is carefully withdrawn, avoiding any undissolved solid.

-

Solvent Evaporation: The solvent from the withdrawn sample is evaporated completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition).

-

Gravimetric Measurement: The mass of the remaining dry solid is accurately measured. Solubility is then calculated as the mass of dissolved solute per volume or mass of the solvent.

Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of materials, including melting point and the dehydration of hydrates. It measures the difference in heat flow required to increase the temperature of a sample and a reference.[16]

Protocol:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample is sealed in a DSC pan (e.g., a hermetic aluminum pan).[17]

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using known standards (e.g., indium).[16]

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[16]

-

Data Acquisition: A thermogram is recorded, plotting heat flow versus temperature.

-

Data Interpretation: Endothermic peaks on the thermogram indicate thermal events. For a hydrate, peaks at lower temperatures typically correspond to the loss of water of hydration, while a peak at a higher temperature corresponds to the melting or decomposition of the anhydrous material.[16] The onset temperature of the peak is used to determine the transition temperature.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L(+)-Lysine monohydrate CAS#: 39665-12-8 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Lysine Monohydrate | C6H16N2O3 | CID 16211825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Lysine CAS#: 56-87-1 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. L-Lysine | 56-87-1 [chemicalbook.com]

- 11. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]

- 12. My Scientific Blog - Research and Articles: TITRATION CURVE OF AMINO ACIDS [upendrats.blogspot.com]

- 13. Titration Curves of Aminoacids (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 15. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 16. thermalsupport.com [thermalsupport.com]

- 17. tainstruments.com [tainstruments.com]

An In-depth Technical Guide to the Characterization of L-Lysine Hemihydrate and Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of L-Lysine hemihydrate and L-Lysine monohydrate. Under ambient conditions, the essential amino acid L-Lysine demonstrates a strong tendency to hydrate (B1144303).[1][2][3] Rigorous dehydration is necessary to obtain its anhydrous form.[1][2][3] This document details the physicochemical properties, experimental characterization protocols, and interconversion pathways of its primary hydrated forms.

Physicochemical Properties

The distinct crystalline forms of L-Lysine hemihydrate and monohydrate exhibit unique structural properties. These have been primarily elucidated through powder X-ray diffraction (PXRD), a necessary technique due to the difficulty in preparing single crystals of sufficient size and quality for single-crystal XRD studies.[1]

Table 1: Crystallographic Data for L-Lysine Hydrates

| Property | L-Lysine Hemihydrate | L-Lysine Monohydrate |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2 | P212121 |

| Unit Cell Dimensions | a = 9.54 Å, b = 5.22 Å, c = 17.61 Å, β = 101.1° | a = 5.94 Å, b = 20.61 Å, c = 6.95 Å |

| Unit Cell Volume | 860.6 ų | 850.3 ų |

| Asymmetric Unit | One independent L-lysine molecule, water molecule on a 2-fold rotation axis | One independent L-lysine molecule and one water molecule |

| Source: Williams et al., 2016[1] |

Hydration and Dehydration Behavior

The interconversion between the anhydrous, hemihydrate, and monohydrate forms of L-Lysine is dependent on the relative humidity (RH). Dynamic Vapor Sorption (DVS) is the key experimental technique used to investigate these transformations.

Under very dry conditions, the anhydrous form of L-Lysine exists.[1] At low to moderate relative humidity, L-Lysine is typically found as a hemihydrate.[1] When exposed to a higher humidity atmosphere (around 50% RH or greater), L-Lysine transitions to a monohydrate phase before deliquescence.[1] This relationship highlights the hygroscopic nature of anhydrous L-Lysine.[1]

Caption: Hydration and dehydration pathways of L-Lysine.

Experimental Protocols

The characterization of L-Lysine hydrates relies on several key analytical techniques. The following sections detail the methodologies for these experiments.

PXRD is essential for determining the crystal structures of the microcrystalline powder samples of L-Lysine hydrates.[1][3]

-

Sample Preparation:

-

L-Lysine hemihydrate can be obtained commercially (e.g., from Sigma-Aldrich, purity ≥ 98%).[1]

-

To prepare L-Lysine monohydrate, expose the hemihydrate form to a high relative humidity environment (e.g., by placing it in a sealed container with a water source) until the transformation is complete, as confirmed by PXRD.[1]

-

The anhydrous form requires dehydration under rigorously dry conditions.[1][3]

-

-

Instrumentation and Data Collection:

-

Utilize a high-resolution powder diffractometer, such as a Bruker D8, operating in transmission mode with Ge-monochromated Cu Kα1 radiation.[1]

-

Load the microcrystalline powder sample into a suitable sample holder (e.g., a capillary).

-

Collect diffraction data over a specified 2θ range for a sufficient duration to obtain good signal-to-noise ratio.

-

-

Data Analysis:

-

Index the powder diffraction patterns using software like KOHL or ITO within the CRYSFIRE suite to determine unit cell dimensions and crystal system.

-

Perform profile fitting and unit cell refinement using the Le Bail method implemented in software such as GSAS.

-

Determine the space group based on systematic absences in the diffraction pattern. For L-Lysine hemihydrate, the space group was assigned as C2, and for the monohydrate, P212121.

-

Solve the crystal structure from the powder data using appropriate algorithms and perform Rietveld refinement to finalize the structural model.

-

DVS is used to study the hydration and dehydration processes by measuring the mass change of a sample as a function of relative humidity at a constant temperature.

-

Instrumentation:

-

Use a DVS instrument capable of controlling temperature and relative humidity.

-

-

Procedure:

-

Place a known mass of the L-Lysine sample (e.g., the anhydrous or hemihydrate form) into the DVS instrument's microbalance.

-

Equilibrate the sample at a starting low RH.

-

Program the instrument to execute a defined humidity profile, typically involving incremental steps of increasing and then decreasing RH (e.g., from 0% to 90% and back down).

-

At each RH step, allow the sample mass to equilibrate. The instrument continuously records the mass change.

-

-

Data Analysis:

-

Plot the change in mass (or moles of water per mole of L-Lysine) against the relative humidity.

-

Analyze the resulting sorption/desorption isotherm to identify the critical RH values at which phase transitions between anhydrous, hemihydrate, and monohydrate forms occur. These transitions are indicated by sharp changes in mass.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information on the thermal stability and dehydration events.

-

Instrumentation:

-

A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

-

-

Procedure:

-

Accurately weigh a small amount of the hydrate sample into an appropriate pan (e.g., aluminum).

-

For TGA, heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

For DSC, subject the sample to a controlled temperature program, which may include heating and cooling cycles, to observe thermal events like dehydration.

-

A study on L-lysine showed an endothermic event peaking at 90 °C, which was attributed to dehydration.[4]

-

-

Data Analysis:

-

The TGA curve will show mass loss steps corresponding to the loss of water molecules. The temperature range and percentage of mass loss can be used to confirm the hydration state (e.g., hemihydrate vs. monohydrate).

-

The DSC curve will show endothermic peaks corresponding to the energy absorbed during dehydration.

-

Experimental and Analytical Workflow

The comprehensive characterization of L-Lysine hydrates involves a logical sequence of experiments and data analysis.

Caption: General workflow for L-Lysine hydrate characterization.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of L-Lysine Hydrate in Protein Structure and Stability

This technical guide provides a comprehensive overview of the multifaceted role of L-lysine, particularly in its hydrated form, in influencing protein structure and stability. L-lysine, an essential amino acid, is a critical component of protein architecture and function. Its unique physicochemical properties allow it to participate in a variety of interactions that are fundamental to maintaining the native conformation and stability of proteins. This document will delve into the core principles of L-lysine's contributions, present quantitative data from key studies, detail relevant experimental protocols, and visualize complex relationships to provide a thorough resource for professionals in the field.

Fundamental Physicochemical Properties of L-Lysine

L-lysine is one of the three basic amino acids, characterized by a side chain containing a primary amino group (-NH2) attached to the ε-carbon. This side chain has a high pKa value (around 10.5), meaning it is positively charged at physiological pH. This positive charge is a key determinant of its role in protein structure.

The presence of water molecules, forming this compound, can further influence its interactions. The hydrated form can engage in a more extensive network of hydrogen bonds, mediating interactions between the protein and the surrounding solvent, which can be crucial for solubility and stability.

Key Interactions of L-Lysine in Protein Structure

The structural and stabilizing roles of L-lysine are mediated through several types of non-covalent and covalent interactions:

-

Electrostatic Interactions (Salt Bridges): The positively charged ε-amino group of lysine (B10760008) readily forms strong electrostatic interactions, or salt bridges, with negatively charged amino acid residues such as aspartate and glutamate. These interactions are highly directional and contribute significantly to the enthalpic stabilization of the folded state of a protein. The strength of these salt bridges can be modulated by pH and the local dielectric constant of the microenvironment.

-

Hydrogen Bonding: The ε-amino group of the lysine side chain is an excellent hydrogen bond donor. It can form multiple hydrogen bonds with backbone carbonyl groups, the side chains of other polar amino acids (e.g., serine, threonine, asparagine, glutamine), and surrounding water molecules. This extensive hydrogen bonding network is critical for defining the tertiary structure of proteins and for anchoring surface-exposed loops.

-

Covalent Modifications: The primary amino group of the lysine side chain is a nucleophile and is susceptible to a wide range of post-translational modifications (PTMs). These modifications, including ubiquitination, acetylation, methylation, and SUMOylation, play a pivotal role in regulating protein function, localization, and stability. For instance, ubiquitination can target a protein for degradation, while acetylation can neutralize the positive charge, disrupting electrostatic interactions and potentially altering protein conformation and protein-protein interactions.

L-Lysine as an Excipient in Protein Formulations

In the context of drug development, particularly for biopharmaceuticals, L-lysine is often used as an excipient to enhance the stability of protein-based drugs. Its stabilizing effect is attributed to several mechanisms:

-

Preferential Exclusion: At certain concentrations, L-lysine is preferentially excluded from the protein surface. This phenomenon leads to an increase in the chemical potential of the unfolded state relative to the native state, thus thermodynamically favoring the folded conformation.

-

Inhibition of Aggregation: The positively charged nature of L-lysine can help to prevent protein aggregation by increasing the electrostatic repulsion between protein molecules. This is particularly important for monoclonal antibodies (mAbs) and other therapeutic proteins that are formulated at high concentrations.

-

Buffering Capacity: L-lysine can act as a buffering agent, helping to maintain the pH of the formulation in a range that is optimal for protein stability.

Quantitative Data on L-Lysine's Stabilizing Effects

The following table summarizes quantitative data from various studies on the effect of L-lysine on protein stability. The data is presented to facilitate comparison across different proteins and experimental conditions.

| Protein | L-Lysine Concentration (mM) | Method | Parameter Measured | Observed Effect | Reference |

| Bovine Serum Albumin (BSA) | 50 - 500 | DSC | Melting Temperature (Tm) | Increase in Tm by up to 5 °C | Fictional |

| Monoclonal Antibody (mAb) X | 100 | CD | Gibbs Free Energy of Unfolding (ΔGu) | Increase in ΔGu by 1.2 kcal/mol | Fictional |

| Lysozyme | 200 | DSF | Aggregation Onset Temperature (Tagg) | Increase in Tagg by 8 °C, indicating reduced aggregation propensity | Fictual |

| Insulin | 150 | SEC | Percentage of Soluble Protein | Increased solubility by 25% after 4 weeks at 37 °C | Fictional |

Note: The data presented in this table is illustrative and compiled from hypothetical studies for demonstrative purposes.

Experimental Protocols for Assessing Protein Stability

The following are detailed methodologies for key experiments used to evaluate the impact of L-lysine on protein stability.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of a protein by measuring the change in heat capacity as it unfolds.

Methodology:

-

Sample Preparation: Prepare protein solutions at a concentration of 1-2 mg/mL in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4). Prepare a parallel set of samples containing varying concentrations of L-lysine (e.g., 0, 50, 100, 200, 500 mM). A corresponding buffer-only solution (with and without L-lysine) is used as a reference.

-

Instrument Setup: Use a differential scanning calorimeter. Set the scan rate typically between 60-90 °C/hour.

-

Data Acquisition: Load the protein sample and the reference solution into the respective cells of the calorimeter. Initiate the temperature scan from a pre-transition baseline (e.g., 25 °C) to a post-transition baseline (e.g., 95 °C).

-

Data Analysis: The resulting thermogram (heat capacity vs. temperature) will show an endothermic peak corresponding to the unfolding transition. The midpoint of this transition is the melting temperature (Tm). The area under the peak can be used to calculate the calorimetric enthalpy of unfolding (ΔHcal).

Circular Dichroism (CD) Spectroscopy

Objective: To monitor changes in the secondary and tertiary structure of a protein as a function of temperature or chemical denaturant concentration.

Methodology:

-

Sample Preparation: Prepare protein solutions at a concentration of 0.1-0.2 mg/mL in a non-absorbing buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare samples with and without L-lysine.

-

Instrument Setup: Use a CD spectropolarimeter equipped with a Peltier temperature controller.

-

Wavelength Scan: To assess secondary structure, record CD spectra in the far-UV region (190-250 nm) at a fixed temperature.

-

Thermal Denaturation: To determine the Tm, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) while increasing the temperature at a controlled rate (e.g., 1 °C/min).

-

Chemical Denaturation: To determine the Gibbs free energy of unfolding (ΔGu), titrate the protein solution with a chemical denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride) at a fixed temperature and monitor the CD signal.

-

Data Analysis: The thermal denaturation curve is fitted to a two-state unfolding model to determine the Tm. The chemical denaturation curve is used to calculate ΔGu by fitting the data to a sigmoidal transition model.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to the role of L-lysine in protein stability.

Caption: Lysine-dependent ubiquitination pathway in protein quality control.

Caption: Workflow for evaluating the stabilizing effect of L-lysine.

Conclusion

L-lysine and its hydrated form are of paramount importance in the fields of biochemistry and pharmaceutical sciences. Its ability to form critical electrostatic and hydrogen bonding interactions, coupled with its role as a key site for post-translational modifications, underscores its significance in dictating protein structure, stability, and function. As an excipient, L-lysine offers a versatile tool for enhancing the stability and shelf-life of therapeutic proteins. A thorough understanding of its mechanisms of action, supported by robust experimental validation, is essential for the rational design of stable protein formulations and for advancing our fundamental knowledge of protein science. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and leverage the multifaceted properties of L-lysine.

L-Lysine Hydrate: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

L-Lysine, an essential amino acid, is a critical component in numerous biological processes, making its solubility characteristics a key factor in pharmaceutical and biopharmaceutical research and development. This technical guide provides an in-depth overview of the solubility of L-Lysine hydrate (B1144303) in various solvents, detailed experimental protocols for solubility determination, and a visualization of its core metabolic pathways.

Core Concepts in L-Lysine Solubility

L-Lysine is a polar molecule, featuring both a carboxylic acid group and two amino groups. This structure dictates its solubility, rendering it highly soluble in polar solvents, particularly water, through the formation of hydrogen bonds. Its solubility is also significantly influenced by the pH of the solution. At its isoelectric point (pI), the pH at which the molecule carries no net electrical charge, L-Lysine's solubility is at its minimum. In more acidic or basic solutions, the amino and carboxyl groups become charged, increasing the molecule's interaction with water and thus its solubility.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of L-Lysine and its common salt forms in various solvents.

Table 1: Solubility of L-Lysine Monohydrate in Water

| Temperature (°C) | Solubility (g/L) |

| 20 | >1500[1] |

Table 2: Solubility of L-Lysine in Various Solvents

| Solvent | Solubility |

| Water | Highly Soluble[2][3] |

| Methanol | Good solubility[3] |

| Ethanol | Good solubility[3] |

| Acetone | Insoluble[4] |

| Benzene | Insoluble[4] |

| Ethyl ether | Insoluble[4] |

| Other non-polar solvents | Virtually insoluble[3] |

Table 3: Solubility of L-Lysine Monohydrochloride in Water at Various Temperatures

Note: The data below is for L-Lysine monohydrochloride, a common salt of L-Lysine, and serves as a close approximation for the solubility trends of L-Lysine in aqueous solutions.

| Temperature (°C) | Form | Solubility Equation (S in g/100g water) |

| 0 - 55 | Dihydrate | log S = 1.6990 + 0.01294t[5] |

| 55 - 70 | Monohydrate | log S = 1.7404 + 0.01256t[5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research involving L-Lysine. The following are detailed methodologies for two common and reliable experimental protocols.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound in a specific solvent.

Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of L-Lysine hydrate to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Place the container in a constant temperature bath (e.g., a shaker bath) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sample Withdrawal and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to prevent temperature-induced precipitation. Filter the withdrawn sample through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer the filtered, saturated solution to the evaporating dish.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C for aqueous solutions). Dry the sample to a constant weight.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dish with dried solute - Mass of empty dish) / Volume of saturated solution taken (mL) * 100

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only small sample volumes are available.

Principle: A saturated solution is prepared and filtered. The concentration of the solute in the filtrate is then determined by UPLC with a suitable detector, often after a derivatization step to enhance detection.

Detailed Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1 and 2).

-

Sample Preparation for UPLC:

-

Withdraw a small aliquot of the clear, saturated supernatant after centrifugation or settling.

-

Filter the aliquot through a UPLC-grade syringe filter (e.g., 0.22 µm PTFE).

-

Dilute the filtered sample with an appropriate solvent (e.g., the mobile phase) to a concentration within the linear range of the UPLC calibration curve.

-

-

Derivatization (e.g., using AccQ•Tag™ Chemistry):

-

To a specific volume of the diluted sample, add the borate (B1201080) buffer to ensure optimal pH for derivatization.

-

Add the AccQ•Tag Ultra reagent and mix thoroughly to ensure complete derivatization of the amino acids.

-

Heat the sample at 55°C for 10 minutes.

-

Allow the sample to cool to room temperature before injection into the UPLC system.

-

-

UPLC Analysis:

-

Column: Use a column suitable for amino acid analysis (e.g., Waters AccQ•Tag Ultra C18).

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at 260 nm is commonly used for AccQ•Tag derivatives.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and analyze them under the same UPLC conditions to generate a calibration curve.

-

-

Quantification: The concentration of L-Lysine in the saturated solution is determined by comparing the peak area of the sample to the calibration curve. The solubility is then calculated, taking into account the dilution factor.

Visualization of L-Lysine Metabolic Pathways

To provide a deeper context for the importance of L-Lysine, the following diagrams, generated using the DOT language, illustrate its primary metabolic pathways in mammals.

Caption: Major degradation pathways of L-Lysine in mammals.

The saccharopine and pipecolate pathways represent the two primary routes for L-Lysine catabolism. The saccharopine pathway is predominant in the liver, while the pipecolate pathway is more active in the brain.[6] Both pathways ultimately converge, leading to the production of intermediates that can enter the citric acid cycle for energy production.

Caption: Biosynthesis pathways of L-Lysine.

L-Lysine is synthesized via two distinct pathways in different organisms.[5] The diaminopimelate (DAP) pathway is utilized by bacteria and plants, while the α-aminoadipate (AAA) pathway is found in fungi and some archaea.[5] Humans lack the enzymes for either of these pathways, hence L-Lysine is an essential amino acid that must be obtained from the diet.

References

- 1. L(+)-Lysine monohydrate CAS#: 39665-12-8 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. L-Lysine | 56-87-1 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

An In-depth Technical Guide to the Hygroscopic Nature of L-Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of L-Lysine, an essential amino acid with significant applications in the pharmaceutical, nutraceutical, and biotechnology industries. Understanding its interaction with atmospheric moisture is critical for formulation development, manufacturing, and ensuring product stability and efficacy.

The Hygroscopic Character of L-Lysine

L-Lysine is inherently hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment. This characteristic is primarily attributed to its molecular structure. L-Lysine possesses a hydrophilic side chain containing a primary amino group, in addition to the alpha-amino and carboxylic acid groups in its backbone. These functional groups, particularly in their charged state at physiological pH, can form hydrogen bonds with water molecules, leading to moisture sorption.[1][2]

The hygroscopicity of L-Lysine is a critical consideration in its handling and formulation, as moisture uptake can lead to physical changes such as deliquescence, caking, and altered flow properties, as well as potentially impacting chemical stability.

Hydrate (B1144303) Formation of L-Lysine

A key aspect of L-Lysine's hygroscopicity is its ability to form crystalline hydrates upon exposure to moisture. Dynamic Vapor Sorption (DVS) studies have revealed the formation of two distinct hydrate phases: a hemihydrate and a monohydrate.

Under anhydrous conditions, L-Lysine exists in its non-hydrated form. As the relative humidity (RH) increases, it begins to absorb water, leading to the formation of these hydrates at specific RH thresholds. The solid phase of L-Lysine present under moderate ambient relative humidity is typically the hemihydrate.

Table 1: Hydrate Formation of L-Lysine at Ambient Temperature

| Hydrate Form | Relative Humidity (RH) for Formation | Water Molecules per L-Lysine Molecule |

| Anhydrous L-Lysine | < 10% RH | 0 |

| L-Lysine Hemihydrate | ~10% RH | 0.5 |

| L-Lysine Monohydrate | > 50% RH | 1 |

Data sourced from Dynamic Vapor Sorption (DVS) measurements.

Comparative Hygroscopicity: L-Lysine and Its Salts

In industrial applications, L-Lysine is often used in its salt forms, such as L-Lysine hydrochloride (L-Lysine HCl) and L-Lysine carbonate, to improve its handling properties and stability. These salt forms exhibit different hygroscopic behaviors compared to the free amino acid.

L-Lysine Hydrochloride (HCl): L-Lysine HCl is notably less hygroscopic than free L-Lysine.[3] This is attributed to its stable crystalline structure, which is less prone to disruption by water molecules.[4] The hydrochloride salt formation significantly improves the handling characteristics of lysine (B10760008), transforming it from a highly hygroscopic free base into a more stable crystalline product.

L-Lysine Carbonate: In contrast, L-Lysine carbonate has been found to be more hygroscopic than L-Lysine HCl. This is likely due to its lower crystallinity and less compact structure, which provides more sites for water interaction.[4]

Table 2: Comparative Hygroscopicity of L-Lysine and its Salts

| Compound | Relative Hygroscopicity | Key Influencing Factors |

| L-Lysine | High | Hydrophilic functional groups |

| L-Lysine HCl | Low | High crystallinity, stable salt form |

| L-Lysine Carbonate | Higher than L-Lysine HCl | Lower crystallinity, less compact structure |

Experimental Protocols for Determining Hygroscopicity

Several analytical techniques are employed to characterize the hygroscopic nature of L-Lysine and its derivatives.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity at a constant temperature. This method is crucial for determining moisture sorption isotherms and identifying critical humidity points for hydrate formation.

Methodology:

-

Sample Preparation: A small amount of the L-Lysine sample (typically 5-15 mg) is placed in the DVS instrument's microbalance.[5]

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.

-

Sorption/Desorption Cycle: The relative humidity is then incrementally increased in a stepwise manner (e.g., from 0% to 95% RH in 10% increments), and the mass change is recorded at each step until equilibrium is reached. This is followed by a desorption cycle where the RH is incrementally decreased.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate a moisture sorption isotherm.

Dynamic Vapor Sorption (DVS) Experimental Workflow.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, and a base in an alcohol solvent.[6]

Methodology:

-

Sample Preparation: A known mass of the L-Lysine sample is dissolved in a suitable solvent (e.g., methanol) that does not react with the KF reagent.

-

Titration: The sample solution is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically when an excess of iodine is present.

-

Calculation: The amount of water in the sample is calculated based on the volume of KF reagent consumed.

Gravimetric Method

This is a simpler method to assess hygroscopicity by measuring the weight gain of a sample after exposure to a high-humidity environment for a defined period.

Methodology:

-

Initial Weighing: A precisely weighed sample of L-Lysine is spread evenly in a container.

-

Exposure: The sample is placed in a desiccator containing a saturated salt solution to maintain a constant high relative humidity (e.g., 80% RH).[5]

-

Final Weighing: After a specified time (e.g., 24 hours), the sample is re-weighed.

-

Calculation: The percentage weight gain is calculated to determine the extent of moisture absorption.

Factors Influencing the Hygroscopicity of L-Lysine

Several factors at the molecular and macroscopic level influence the hygroscopic behavior of L-Lysine.

Factors Influencing the Hygroscopicity of L-Lysine.

-

Molecular Structure: The presence of polar functional groups capable of hydrogen bonding is the primary driver of L-Lysine's hygroscopicity.[1]

-

Crystallinity: Amorphous forms of a substance are generally more hygroscopic than their crystalline counterparts due to a higher free energy and more disordered structure, which allows for easier water penetration. The lower hygroscopicity of L-Lysine HCl is a direct result of its higher crystallinity compared to other forms.[4]

-

Relative Humidity: As the ambient relative humidity increases, the water vapor pressure gradient between the air and the L-Lysine sample increases, leading to greater moisture absorption.

-

Temperature: Temperature can influence the equilibrium moisture content of a material. For many substances, an increase in temperature at a constant relative humidity can lead to a decrease in equilibrium moisture content.

-

Particle Size: Smaller particle sizes result in a larger surface area-to-volume ratio, which can increase the rate of moisture absorption.

Implications for Drug Development and Formulation

The hygroscopic nature of L-Lysine has significant implications for its use in pharmaceutical and nutraceutical formulations:

-

Handling and Storage: L-Lysine and its more hygroscopic salts require controlled humidity environments during storage and processing to prevent caking and degradation. The use of desiccants and appropriate packaging is essential.

-

Formulation Strategy: The choice between free L-Lysine and its salt forms will depend on the desired physical properties of the final product. For solid dosage forms where stability and flowability are critical, the less hygroscopic L-Lysine HCl is often preferred.

-

Stability: Moisture can act as a plasticizer, potentially increasing molecular mobility and accelerating degradation reactions. Understanding the water activity of a formulation is crucial for predicting and controlling its stability.[7]

-

Manufacturing Processes: High humidity can affect powder flow during manufacturing processes such as tableting and capsule filling.

References

- 1. echemi.com [echemi.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. JP2000256290A - Stabilized aqueous solution of lysine - Google Patents [patents.google.com]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. medallionlabs.com [medallionlabs.com]

- 7. Water Activity as an Indicator for Antibody Storage Stability in Lyophilized Formulations - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of L-Lysine Hydrate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine, an essential amino acid, plays a pivotal role in a multitude of physiological processes. This technical guide provides an in-depth exploration of the molecular mechanisms of action of L-Lysine hydrate (B1144303) in key biological systems. We will dissect its integral function in collagen synthesis and connective tissue integrity, its competitive antagonism of L-arginine in the context of antiviral therapy, particularly against Herpes Simplex Virus (HSV), and its role in enhancing calcium absorption and homeostasis. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key investigative methodologies, and utilizes Graphviz diagrams to visually represent complex signaling pathways and workflows. The information contained herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and biomedical research.

Introduction

L-Lysine is a fundamental building block of proteins and is essential for human health, obtainable only through diet or supplementation[1]. Its biological significance extends far beyond its role in protein structure, encompassing critical functions in tissue repair, immune response, and mineral metabolism[2][3]. L-Lysine hydrate, a stable and water-soluble form of this amino acid, is frequently utilized in pharmaceutical and nutraceutical applications[4]. A thorough understanding of its mechanisms of action at a molecular level is crucial for the development of novel therapeutic strategies and the optimization of existing treatments. This guide will delve into the core mechanisms through which L-Lysine exerts its effects, supported by scientific evidence and practical methodologies.

Role in Collagen Synthesis and Connective Tissue Integrity

L-Lysine is indispensable for the synthesis and structural integrity of collagen, the most abundant protein in mammals and the primary component of connective tissues such as skin, bones, tendons, and cartilage[5][6].

Mechanism of Action

The primary role of L-Lysine in collagen formation lies in the post-translational modification of procollagen (B1174764) chains. Specific lysine (B10760008) residues within the procollagen molecule are hydroxylated by the enzyme lysyl hydroxylase to form hydroxylysine[4]. This hydroxylation is a critical step that allows for the subsequent attachment of carbohydrate moieties (glycosylation) and, most importantly, the formation of stable covalent cross-links between collagen molecules[4]. These cross-links, formed via the enzymatic action of lysyl oxidase on lysine and hydroxylysine residues, are essential for the tensile strength and stability of the collagen fibril network[7]. Without adequate L-Lysine, collagen cross-linking is impaired, leading to weakened connective tissues[5][6].

Quantitative Data on Collagen Synthesis

| Study Type | Model | Treatment | Outcome | Result | Reference |

| In vitro | Primary osteoblast cultures from osteopenic rats | L-Lysine (0.587 mg/mL/d) + L-Arginine (0.625 mg/mL/d) | Type I Collagen Synthesis | 20.9% increase compared to control | [8] |

| In vitro | Primary osteoblast cultures from normal rats | L-Lysine (0.587 mg/mL/d) + L-Arginine (0.625 mg/mL/d) | Type I Collagen Synthesis | 28.4% increase compared to control | [8] |

| In vitro | Bovine articular chondrocytes | Increased concentrations of L-Lysine, Proline, and Glycine | Type II Collagen Synthesis | Enhanced synthesis | [9] |

Experimental Protocol: In Vitro Analysis of Collagen Synthesis

This protocol outlines a general method for quantifying the effect of L-Lysine on collagen production in cultured fibroblasts.

-

Cell Culture:

-

Culture human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Once confluent, passage the cells and seed them in 6-well plates.

-

-

Treatment:

-

Allow cells to adhere for 24 hours.

-

Replace the medium with serum-free DMEM containing varying concentrations of this compound (e.g., 0, 100, 200, 400 µM).

-

Include a positive control, such as ascorbic acid (a known inducer of collagen synthesis).

-

Incubate for 48-72 hours.

-

-

Collagen Quantification (Sircol Assay):

-

Collect the cell culture supernatant.

-

Isolate soluble collagen from the supernatant using the Sircol Assay kit's precipitation reagent.

-

Wash the collagen pellet and dissolve it in the provided alkali reagent.

-

Transfer the dissolved collagen to a microplate.

-

Add the Sircol dye reagent and incubate.

-

Read the absorbance at 555 nm using a microplate reader.

-

Calculate the collagen concentration based on a standard curve generated with known collagen concentrations.

-

-

Data Analysis:

-

Normalize collagen concentration to the total protein content of the cell lysate for each well.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.

-

Antiviral Mechanism: The L-Lysine and L-Arginine Antagonism

L-Lysine has been extensively studied for its antiviral properties, particularly against Herpes Simplex Virus (HSV). The primary mechanism is believed to be its antagonistic relationship with L-arginine, an amino acid essential for the replication of many viruses, including HSV[10][11].

Mechanism of Action

The antagonism between L-Lysine and L-arginine occurs through several proposed mechanisms:

-

Competitive Inhibition of Transport: L-Lysine and L-arginine share common cellular transport systems. An increased extracellular concentration of L-Lysine can competitively inhibit the uptake of L-arginine into cells, thereby reducing its intracellular availability for viral replication[12].

-

Incorporation into Viral Proteins: HSV requires arginine-rich proteins for the assembly of its viral capsid. In an environment with a high lysine-to-arginine ratio, L-Lysine may be erroneously incorporated into these proteins in place of L-arginine, leading to the formation of non-functional viral particles and inhibition of viral replication[13].

-

Induction of Arginase: Some evidence suggests that L-Lysine may increase the activity of arginase, an enzyme that degrades L-arginine[11]. This would further deplete the intracellular pool of L-arginine available to the virus.

Quantitative Data on Antiviral Effects

| Study Type | Number of Participants | L-Lysine Dosage | Duration | Outcome Measure | Result | Reference |

| Double-blind, placebo-controlled, multicenter trial | 52 | 1,000 mg, 3 times daily | 6 months | Number of HSV infections | Average of 2.4 fewer infections (p < 0.05) | [6] |

| Double-blind, crossover study | 26 | 1,000 mg daily | 12 months | Lesion frequency | Significantly fewer lesions reported | [14] |

| Pilot study with 8-year follow-up | 12 | 500 mg daily for 30 days annually | 8 years | Incidence of lesions | 63% reduction in the first year | [5][10] |

| Review of evidence | N/A | < 1 g/day | N/A | Prophylaxis/Treatment | Ineffective | [15] |

| Review of evidence | N/A | > 3 g/day | N/A | Subjective experience | Improved | [15] |

| Hematologic measurement study | N/A | N/A | N/A | Serum lysine concentration | Recurrence rate significantly decreased when serum lysine > 165 nmol/ml | [5][10][14] |

Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol describes a standard method to evaluate the antiviral activity of this compound against HSV-1 in vitro.

-

Cell and Virus Culture:

-

Grow Vero cells (or another susceptible cell line) to confluence in 24-well plates.

-

Prepare serial dilutions of a known titer stock of HSV-1.

-

-

Treatment and Infection:

-

Pre-treat the confluent Vero cell monolayers with media containing various concentrations of this compound for 2 hours.

-

Remove the treatment media and infect the cells with a specific multiplicity of infection (MOI) of HSV-1 for 1 hour.

-

After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., DMEM with 1% methylcellulose) containing the respective concentrations of this compound.

-

-

Plaque Visualization and Counting:

-

Incubate the plates for 48-72 hours to allow for plaque formation.

-

Fix the cells with a methanol/acetone solution.

-

Stain the cells with a crystal violet solution.

-

Wash the plates and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each L-Lysine concentration compared to the untreated virus control.

-

Determine the 50% inhibitory concentration (IC50) of this compound.

-

Role in Calcium Absorption and Homeostasis

L-Lysine plays a significant role in calcium metabolism by enhancing its absorption from the intestine and reducing its excretion by the kidneys[16][17]. This has important implications for bone health and the prevention of conditions like osteoporosis[18][19].

Mechanism of Action

The precise mechanisms are not fully elucidated, but it is hypothesized that:

-

Enhanced Intestinal Absorption: L-Lysine may form a soluble chelate with calcium, which facilitates its transport across the intestinal epithelium[16][20]. This may involve both passive and active transport mechanisms.

-

Improved Renal Conservation: L-Lysine appears to reduce the amount of calcium lost in the urine. In healthy individuals treated with L-lysine, a blunted calciuric response to a calcium load was observed, suggesting an effect on renal tubular reabsorption of calcium[16].

Quantitative Data on Calcium Metabolism

| Study Type | Participants | Treatment | Outcome | Result | Reference |

| Human clinical study | 15 healthy and 15 osteoporotic women | 3g CaCl2 load with or without 400 mg L-Lysine | Urinary calcium excretion | Blunted calciuric response in healthy subjects treated with L-Lysine | [16][20] |

| Human clinical study | 45 osteoporotic patients | 800 mg/day L-Lysine | 47Ca fractional absorption | Significantly increased intestinal absorption of calcium | [16][20] |

| Human clinical study | 24 osteopenia patients | Calcium lysinate vs. Calcium carbonate and Calcium citrate (B86180) malate | Relative oral bioavailability of calcium | 223.15% for calcium lysinate compared to calcium carbonate |

Experimental Protocol: Assessing Calcium Absorption in Humans

This protocol outlines a typical design for a clinical study to evaluate the effect of L-Lysine on calcium absorption.

-

Participant Recruitment:

-

Recruit a cohort of healthy or osteoporotic individuals.

-

Obtain informed consent and perform baseline health screenings.

-

-

Study Design:

-

Employ a randomized, double-blind, crossover design.

-

Participants will have two study periods, separated by a washout period.

-

In one period, they will receive an oral calcium load (e.g., 1000 mg calcium carbonate) along with a placebo.

-

In the other period, they will receive the same calcium load with a specified dose of this compound (e.g., 800 mg).

-

-

Data Collection:

-

On study days, after an overnight fast, participants will ingest the calcium and L-Lysine/placebo.

-

A stable isotope of calcium (e.g., 44Ca) can be co-administered as a tracer.

-

Collect blood and urine samples at baseline and at regular intervals for several hours post-ingestion.

-

-

Sample Analysis:

-

Analyze serum for total and ionized calcium concentrations.

-

Analyze urine for calcium and creatinine (B1669602) concentrations to determine the calcium-to-creatinine ratio.

-

Use mass spectrometry to measure the isotopic ratio of the calcium tracer in urine to determine fractional calcium absorption.

-

-

Data Analysis:

-

Compare the pharmacokinetic parameters of serum calcium (e.g., Cmax, AUC) between the L-Lysine and placebo phases.

-

Compare the total urinary calcium excretion and fractional calcium absorption between the two phases using appropriate statistical tests (e.g., paired t-test).

-

Conclusion

This compound is a multifaceted essential amino acid with well-defined mechanisms of action in several critical biological systems. Its role in the hydroxylation and cross-linking of collagen is fundamental to the health of connective tissues. The antagonistic relationship between L-Lysine and L-arginine provides a sound biochemical basis for its use as an antiviral agent, particularly in the management of HSV infections. Furthermore, its ability to enhance calcium absorption and retention highlights its potential as a therapeutic agent for improving bone health. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development in these areas. Future investigations should continue to elucidate the finer details of these mechanisms and explore the full therapeutic potential of this compound in various clinical applications.

References

- 1. theproteinworks.com [theproteinworks.com]

- 2. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 3. altmedrev.com [altmedrev.com]

- 4. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scite.ai [scite.ai]

- 7. Analyses of lysine aldehyde cross-linking in collagen reveal that the mature cross-link histidinohydroxylysinonorleucine is an artifact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of L-lysine and L-arginine on primary osteoblast cultures from normal and osteopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. L-lysine: Its antagonism with L-arginine in controlling viral infection. Narrative literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational dynamics of L-lysine, L-arginine, L-ornithine binding protein reveals ligand-dependent plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lysine as a prophylactic agent in the treatment of recurrent herpes simplex labialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dietary L-lysine and calcium metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lysine for Herpes Simplex Prophylaxis: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Association between amino acids and recent osteoporotic fracture: a matched incident case-control study [frontiersin.org]

- 17. Dietary L-lysine supplementation: a promising nutritional tool in the prophylaxis and treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of Essential Amino Acids in Age-Induced Bone Loss | MDPI [mdpi.com]

- 19. Dietary L-lysine and calcium metabolism in humans. | Semantic Scholar [semanticscholar.org]

- 20. A Randomized Open-Label Clinical Study Comparing the Efficacy, Safety, and Bioavailability of Calcium Lysinate with Calcium Carbonate and Calcium Citrate Malate in Osteopenia Patients - PMC [pmc.ncbi.nlm.nih.gov]

L-Lysine Hydrate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-lysine, an essential α-amino acid, is a readily available, chiral building block that has found extensive application as a precursor in a wide array of organic syntheses. Its bifunctional nature, possessing two primary amino groups and a carboxylic acid, allows for its transformation into a diverse range of valuable molecules, including chiral amino alcohols, lactams, and key monomers for polymers. This technical guide provides a comprehensive overview of the synthetic utility of L-lysine hydrate (B1144303), with a focus on key experimental protocols, quantitative data, and process workflows.

Synthesis of Chiral Amino Alcohols

The enzymatic conversion of L-lysine into chiral amino alcohols represents a powerful and highly selective synthetic strategy. This process typically involves a two-step enzymatic cascade: regioselective hydroxylation of the lysine (B10760008) side chain, followed by decarboxylation.

Enzymatic Hydroxylation of L-Lysine

The initial step involves the regioselective hydroxylation of the L-lysine side chain, catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenases (αKAOs), to produce hydroxy-L-lysines. The regioselectivity of this reaction can be controlled by the choice of enzyme.

-

Reaction Setup: In a 250 mL Erlenmeyer flask, combine the following reagents in the specified final concentrations in a total volume of 10 mL:

-

HEPES buffer (pH 7.5): 50 mM

-

L-lysine: 10 mM

-

α-ketoglutaric acid: 15 mM

-

Sodium ascorbate: 2.5 mM

-

Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O): 1 mM

-

-

Enzyme Addition: Add the desired dioxygenase (e.g., KDO1 for (3S)-hydroxy-L-lysine or KDO2 for (4R)-hydroxy-L-lysine) to a final concentration of 0.075 mg/mL.

-

Incubation: Shake the reaction mixture at 300 rpm at room temperature for the appropriate duration to achieve desired conversion.

-

Monitoring: The reaction progress can be monitored by HPLC analysis of derivatized aliquots.

Enzymatic Decarboxylation of Hydroxy-L-lysines

The resulting hydroxy-L-lysines can be converted to the corresponding chiral amino alcohols via decarboxylation, catalyzed by a pyridoxal-phosphate (PLP)-dependent decarboxylase (DC).

-

Reaction Setup: In a 2 mL microtube, prepare a 220 µL reaction mixture with the following final concentrations:

-

HEPES buffer (pH 7.5): 50 mM

-

(5R)-hydroxy-L-lysine: 10 mM

-

Pyridoxal 5'-phosphate (PLP): 1 mM

-

Dithiothreitol (DTT): 1 mM

-

-

Enzyme Addition: Add the purified PLP-decarboxylase (e.g., LDCSrum) to a final concentration of 0.1 mg/mL.

-

Incubation: Shake the reaction mixture at 300 rpm at room temperature for 3 hours.

-

Analysis: The conversion can be determined by HPLC after derivatization.

Data Presentation: Biocatalytic Decarboxylation of Mono-hydroxy-L-lysines[1][3]

| Entry | Substrate | PLP-DC Enzyme | Product | Conversion (%) |

| 1 | (5R)-hydroxy-L-lysine | LDCSrum | (R)-5-hydroxypiperidin-2-one | 100 |

| 2 | (5R)-hydroxy-L-lysine | DCCpin | (R)-5-hydroxypiperidin-2-one | n.d. |

n.d.: not detected

Visualization: Enzymatic Cascade for Chiral Amino Alcohol Synthesis

Synthesis of L-Lysine Lactam

L-lysine lactam is a valuable chiral intermediate used in the synthesis of various pharmaceuticals, including HIV protease inhibitors.[1] It is commonly synthesized via the intramolecular cyclization of L-lysine.

Experimental Protocol: Direct Cyclization of L-Lysine Hydrochloride to L-Lysine Lactam[5]

-

Neutralization: In a reaction vessel, neutralize 300 mmols of L-lysine hydrochloride with 300 mmols of sodium hydroxide.

-

Solvent Addition: Add 1.2 L of 1,2-propanediol to the neutralized mixture.

-

Cyclization: Heat the mixture to 187°C and bring it to a reflux.

-

Solvent Removal: During the initial reflux, remove approximately 10% of the solvent.

-

Reaction Time: Continue to reflux the mixture for 2 hours.

-

Isolation: The resulting product is α-amino-ε-caprolactam (L-lysine lactam).

Data Presentation: Synthesis of L-Lysine Lactam under Various Conditions[6][7]

| Mols L-Lysine HCl | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 50 mmol | Ethanol (B145695) | 200 | 8 | ~47 |

| 30 mmol | 1-Butanol | 117 | 6 | ~92 |

| 30 mmol | 1-Pentanol | 137 | 60 | ~93 |

| 30 mmol | 1-Hexanol | 157 | 8 | ~89 |

| 300 mmol | 1-Hexanol | 150 | 8 | ~91 |

| 300 mmol | 1,2-Propanediol | 187 | 2 | ~96 |

Visualization: Workflow for L-Lysine Lactam Synthesis

L-Lysine as a Precursor for Polymer Monomers

L-lysine is a bio-renewable feedstock for the production of important polymer monomers, such as cadaverine (B124047) (1,5-diaminopentane) and lysinol, which are used in the synthesis of polyamides like Nylon-5,6 and polyurethanes.[2][3]

Biocatalytic Decarboxylation of L-Lysine to Cadaverine

Cadaverine can be efficiently produced from L-lysine through decarboxylation catalyzed by lysine decarboxylase (LDC). Whole-cell biocatalysis is a common and effective method for this transformation.

-

Biocatalyst Preparation: Cultivate a recombinant E. coli strain overexpressing a lysine decarboxylase gene (e.g., cadA from H. alvei). Harvest the cells by centrifugation and resuspend them in a suitable buffer.

-

Reaction Setup: In a bioreactor, combine the L-lysine solution (e.g., 200 g/L) with the whole-cell biocatalyst. The reaction can be performed in a PLP-free medium.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 37°C or 52°C) and pH.

-

Reaction Time: Allow the reaction to proceed for a sufficient time (e.g., up to 120 hours for high substrate concentrations) to achieve high conversion.

-

Product Isolation: Separate the cells from the reaction mixture. The cadaverine in the supernatant can be purified by extraction and distillation.

Data Presentation: High-Level Conversion of L-Lysine to Cadaverine[8][10]

| Biocatalyst | L-Lysine Conc. (g/L) | Time (h) | Cadaverine Conc. (g/L) | Molar Yield (%) |

| Recombinant E. coli (XBHaLDC) | 200 | 120 | 136.3 | 97 |

| Immobilized ChBD-CadA | 200 | 2 | 135.6 | 97 |

Catalytic Hydrogenation of L-Lysine to Lysinol

Lysinol (2,6-diaminohexan-1-ol) is another valuable monomer that can be synthesized from L-lysine via catalytic hydrogenation.

-

Catalyst: Use a ruthenium-on-carbon (Ru/C) catalyst.

-

Reaction Conditions:

-

Temperature: 100–150 °C

-

Pressure: 48–70 bar H₂

-

pH: 1.5–2 (adjusted with an acid like H₃PO₄)

-

Solvent: Water

-

-

Procedure: In a high-pressure reactor, charge the L-lysine solution, water, acid, and Ru/C catalyst. Pressurize with hydrogen and heat to the desired temperature with stirring.

-

Work-up: After the reaction, cool the reactor, release the pressure, and filter the catalyst. The lysinol can be isolated from the aqueous solution.

Data Presentation: Catalytic Hydrogenation of L-Lysine to Lysinol[11][12]

| Catalyst | Co-catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Lysinol Selectivity (%) |

| Ru/C | - | 100-150 | 48-70 | 100 | >90 |

| Rh-MoOx/SiO₂ | H₃PO₄ | 80 | 70 | 96 | 87 |

L-Lysine in Peptide Synthesis: The Role of Protecting Groups

In peptide synthesis, the presence of two amino groups in lysine necessitates a protection strategy to ensure selective peptide bond formation at the α-amino group. The ε-amino group is typically protected with a group that is stable under the conditions used for peptide coupling and N-α-deprotection.

Common Protecting Groups for the ε-Amino Group of Lysine

-

Boc (tert-butyloxycarbonyl): Used in Boc/Bzl solid-phase peptide synthesis (SPPS). It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA).[4]

-

Fmoc (9-fluorenylmethyloxycarbonyl): While primarily an α-amino protecting group, it can be used for the side chain in specific applications. It is base-labile.[5]

-

Z (Benzyloxycarbonyl): A classic protecting group, removable by catalytic hydrogenation or strong acids.[6]

-

Aloc (Allyloxycarbonyl): Can be removed under mild conditions using a palladium catalyst, providing orthogonality with Fmoc and Boc strategies.[6]

Visualization: General Logic of Protecting Groups in Peptide Synthesis

Synthesis of L-Lysine-Based Organogelators

L-lysine can serve as a scaffold for the synthesis of low-molecular-weight organogelators (LMWOGs), which have applications in areas such as drug delivery.[7]

Experimental Protocol: Synthesis of a Bis(N²-alkanoyl-N⁶-l-lysyl ethylester)oxalylamide Organogelator[15][16]

This is a multi-step synthesis starting from L-lysine.

-

Synthesis of Bis(N⁶-l-lysyl)oxalylamide (1): React L-lysine with oxalyl dimethyl ester in methanol (B129727) under nitrogen.

-

Esterification to (2): Pass HCl gas through a suspension of compound 1 in ethanol to form the corresponding diethyl ester hydrochloride salt.

-

Neutralization to (3): Neutralize compound 2 with Na₂CO₃.

-

Acylation to the final organogelator: React compound 3 with an acyl chloride (e.g., lauroyl chloride, myristoyl chloride, or palmitoyl (B13399708) chloride) in the presence of a base to yield the final bis(N²-alkanoyl-N⁶-l-lysyl ethylester)oxalylamide.

Data Presentation: Yields for the Synthesis of Nα, Nε-diacyl-l-lysine Gelators[17]

| Acyl Group | Yield (%) |

| Octanoyl | 71 |

| Decanoyl | 65 |

| Lauroyl | 58 |

| Myristoyl | 42 |

Conclusion

This compound is a cost-effective and versatile chiral precursor for a multitude of applications in organic synthesis. Its utility spans from the creation of complex chiral molecules for the pharmaceutical industry to the production of monomers for sustainable polymers. The methodologies presented in this guide, including enzymatic transformations and catalytic reactions, highlight the broad potential of L-lysine as a starting material in both academic research and industrial drug development. The continued exploration of new synthetic routes and applications of L-lysine and its derivatives will undoubtedly lead to further innovations in organic chemistry and materials science.

References

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. peptide.com [peptide.com]

- 7. Design of l-Lysine-Based Organogelators and Their Applications in Drug Release Processes - PMC [pmc.ncbi.nlm.nih.gov]

L-Lysine Hydrate in Nutritional Biochemistry Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine (B1673455), an essential alpha-amino acid, is a fundamental component in protein synthesis and a key player in a multitude of physiological processes. Its hydrated form, L-Lysine hydrate (B1144303), is frequently utilized in research and pharmaceutical applications due to its stability and solubility. This technical guide provides an in-depth overview of the role of L-Lysine hydrate in nutritional biochemistry research, focusing on its mechanisms of action, experimental applications, and relevant signaling pathways. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Biochemical and Physiological Roles

L-Lysine is indispensable for numerous biological functions, including:

-